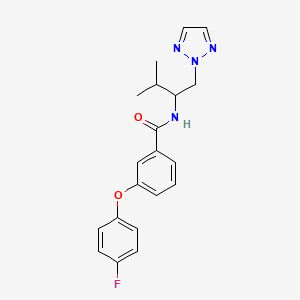
3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family and is known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
Research has explored the synthesis of thiourea derivatives, including compounds with phenoxy and fluorophenyl groups, similar to the one mentioned. These compounds demonstrate significant antimicrobial activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential of such compounds in developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Antimicrobial Activity of Fluorinated Compounds
Another study focused on the antimicrobial activity of fluorinated derivatives, including 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which are structurally related to the compound . These fluorinated compounds showed high activity against fungi and Gram-positive microorganisms, with some effectiveness against Gram-negative strains, suggesting their potential in antimicrobial drug development (M. Carmellino et al., 1994).
Synthesis and Properties of Ortho-linked Polyamides
A study on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, which involves phenoxy and fluorophenyl groups, highlighted the production of materials with useful levels of thermal stability and solubility in polar solvents. These materials have potential applications in creating flexible, transparent, and tough films for various industrial applications (S. Hsiao et al., 2000).
Imaging Applications
Fluorine-18-labeled benzamide analogues have been synthesized and evaluated for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios. This research indicates the utility of such compounds in diagnostic imaging and cancer research (Z. Tu et al., 2007).
Sensing Applications
Compounds with fluorophenol moieties have been applied in the development of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity of these compounds make them useful for analytical and bioanalytical applications, indicating the broad utility of fluorophenol derivatives in sensor technology (Kiyoshi Tanaka et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGHSKCSLARDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

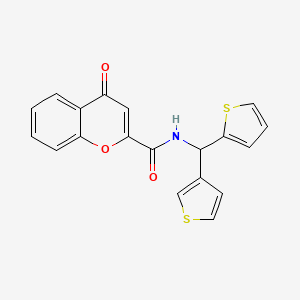
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)
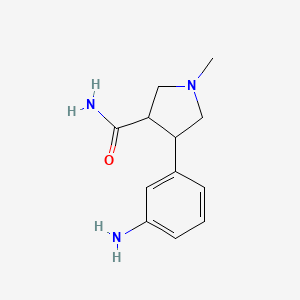
![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)
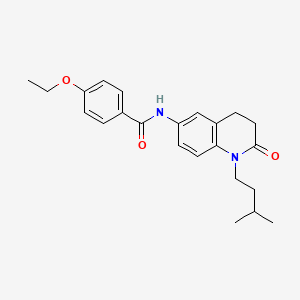

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)
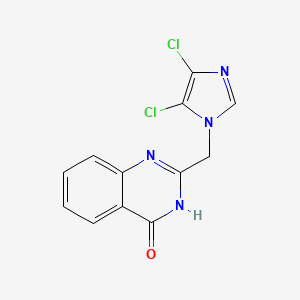
![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)

